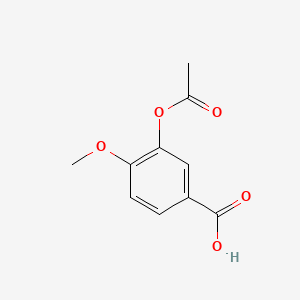
3-acetyloxy-4-methoxybenzoic acid
概要
説明
3-acetyloxy-4-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyloxy group and a methoxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyloxy-4-methoxybenzoic acid typically involves the esterification of 4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
化学反応の分析
Types of Reactions
3-acetyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-methoxybenzoic acid and acetic acid.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(Acetyloxy)-4-carboxybenzoic acid.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of suitable nucleophiles.
Major Products Formed
Hydrolysis: 4-Methoxybenzoic acid and acetic acid.
Oxidation: 3-(Acetyloxy)-4-carboxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. It can facilitate the development of novel compounds with tailored properties for specific applications.
Biology
- Antimicrobial Activity : Research indicates that 3-acetyloxy-4-methoxybenzoic acid exhibits potential antibacterial properties. Studies have shown it to be effective against various Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in inflammatory diseases.
Medicine
- Drug Development : Investigations into the compound's metabolic pathways suggest that it may function as a prodrug, which is metabolized into active therapeutic agents. This property is particularly relevant in designing drugs with improved bioavailability and efficacy.
Industry
- Specialty Chemicals : this compound is utilized in producing specialty chemicals and polymers, highlighting its versatility in industrial applications.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Antimicrobial Studies
A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Anti-inflammatory Research
In vitro studies indicated that treatment with this compound reduced pro-inflammatory cytokine production by approximately 50% at a concentration of 25 μM.
Drug Development Insights
Research has suggested that the compound can inhibit DNA gyrase and human topoisomerase IIα, which are crucial for bacterial DNA replication and cancer cell proliferation, respectively. This dual action positions it as a candidate for further drug development targeting both bacterial infections and cancer.
作用機序
The mechanism of action of 3-acetyloxy-4-methoxybenzoic acid is primarily related to its ability to undergo hydrolysis, releasing 4-methoxybenzoic acid and acetic acid. The released 4-methoxybenzoic acid can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid: Lacks the acetyloxy group and has different reactivity and applications.
3-(Acetyloxy)benzoic acid:
4-Acetyloxybenzoic acid: Similar structure but with the acetyloxy group in a different position, leading to variations in reactivity and applications.
Uniqueness
3-acetyloxy-4-methoxybenzoic acid is unique due to the presence of both acetyloxy and methoxy groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
60444-56-6 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC名 |
3-acetyloxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,12,13) |
InChIキー |
ZOIQMOPABGFDGI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














